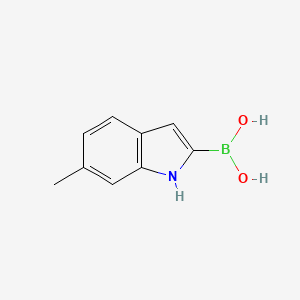

(6-methyl-1H-indol-2-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(6-methyl-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-6-2-3-7-5-9(10(12)13)11-8(7)4-6/h2-5,11-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXUSTLDJZUIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=C(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696290 | |

| Record name | (6-Methyl-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953411-07-9 | |

| Record name | B-(6-Methyl-1H-indol-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953411-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methyl-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Borylation of 6-Methylindole Derivatives

One common approach to synthesize (6-methyl-1H-indol-2-yl)boronic acid is the direct borylation of 6-methylindole or its derivatives at the 2-position. This can be achieved through:

Lithiation followed by electrophilic borylation :

The 6-methylindole is first selectively lithiated at the 2-position using a strong base such as n-butyllithium at low temperatures (e.g., −78 °C). The resulting 2-lithio intermediate is then quenched with a boron electrophile, commonly trialkyl borates like trimethyl borate. Hydrolysis of the borate intermediate yields the boronic acid.

This method provides good regioselectivity for the 2-position and allows the introduction of the boronic acid group with moderate to high yields. However, it requires careful temperature control and anhydrous conditions.Transition-metal-catalyzed C–H borylation :

Recent advances utilize iridium or rhodium catalysts to directly borylate the C–H bond at the 2-position of 6-methylindole using bis(pinacolato)diboron (B2pin2) as the boron source. This method avoids the use of strong bases and lithiation steps, offering milder conditions and improved functional group tolerance.

The boronate ester formed can subsequently be hydrolyzed to the boronic acid. This approach is attractive for scalability and operational simplicity.

Miyaura Borylation of 2-Halo-6-methylindole Precursors

Another widely used method involves palladium-catalyzed Miyaura borylation of halogenated indole derivatives:

- Starting material : 2-bromo- or 2-iodo-6-methylindole

- Reagents : Bis(pinacolato)diboron (B2pin2), Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate), and solvent (e.g., dioxane or dimethylformamide)

- Procedure : The halogenated indole is reacted with B2pin2 under Pd catalysis to form the corresponding pinacol boronate ester.

- Hydrolysis : The pinacol boronate ester is then converted to the boronic acid by acidic or basic hydrolysis.

This method is highly efficient and widely used for preparing various boronic acid derivatives, including this compound, with good yields and purity.

Alternative Synthetic Routes from Indole-2-carboxylic Acid Derivatives

In some cases, 6-methylindole-2-carboxylic acid derivatives can be converted into boronic acids by:

- Decarboxylative borylation : Using transition-metal catalysis, the carboxylic acid group at the 2-position is replaced by a boronic acid moiety.

- This method is less common but offers a route from readily available carboxylated indole derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Lithiation + Electrophilic Borylation | n-BuLi, trimethyl borate, low temp (−78 °C) | High regioselectivity, straightforward | Requires strict anhydrous, low temp | 60–80 |

| Transition-metal-catalyzed C–H Borylation | Ir or Rh catalyst, B2pin2, mild conditions | Mild, functional group tolerant | Catalyst cost, optimization needed | 50–75 |

| Miyaura Borylation of 2-Halo Derivatives | Pd catalyst, B2pin2, base, halogenated indole | High efficiency, scalable | Requires halogenated precursor | 70–90 |

| Decarboxylative Borylation | Transition metal catalyst, indole-2-carboxylic acid | Alternative route from carboxylic acid | Less common, more complex | Variable |

Detailed Research Findings and Notes

- The Miyaura borylation method is the most commonly employed due to its robustness and scalability. It allows the preparation of this compound in high purity and yield, suitable for further synthetic applications, including Suzuki coupling reactions.

- The lithiation-electrophilic borylation approach, while classical, requires careful control of reaction temperature and moisture exclusion but is useful when halogenated precursors are unavailable.

- Recent literature emphasizes the emerging role of direct C–H borylation catalyzed by iridium complexes, which simplifies the process by avoiding pre-functionalization steps, although catalyst cost and reaction optimization remain challenges.

- Hydrolysis of boronate esters to boronic acids is generally straightforward, using aqueous acidic or basic conditions, but must be carefully controlled to avoid decomposition or protodeboronation.

- Purification typically involves recrystallization or chromatographic techniques, with melting point and NMR spectroscopy used for characterization.

Analyse Chemischer Reaktionen

Types of Reactions

(6-methyl-1H-indol-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bis(neopentyl glycolato)diboron: A borylation reagent used in the synthesis of indolylboronic acids.

Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of (6-methyl-1H-indol-2-yl)boronic acid is in organic synthesis, particularly through the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds, which is crucial in constructing complex organic molecules. The compound serves as a versatile reagent in various coupling reactions, enabling the synthesis of diverse indole derivatives that can be further functionalized for specific applications in medicinal chemistry and material science .

Key Reactions:

- Suzuki-Miyaura Coupling: Widely used for forming carbon-carbon bonds.

- Oxidation and Reduction: Although less common, it can undergo these transformations.

- Substitution Reactions: Participates in electrophilic and nucleophilic substitution reactions depending on conditions.

Biological Activities

Indole derivatives, including this compound, have been studied for their significant biological activities. Research indicates that these compounds exhibit a broad spectrum of pharmacological effects, such as:

- Antiviral Activity: Potential use against viral infections.

- Anticancer Properties: Mechanisms targeting cancer cells.

- Antimicrobial Effects: Activity against various pathogens.

- Anti-inflammatory Properties: Modulation of inflammatory responses .

These biological activities make this compound an attractive candidate for drug discovery and development.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of advanced materials. Its ability to form stable complexes with various substrates makes it valuable in:

- Polymer Synthesis: Used as a building block for creating new polymeric materials with tailored properties.

- Optoelectronic Materials: Applications in electronic devices due to its electronic properties .

Preparation Methods

The synthesis of this compound typically involves borylation reactions. Common methods include:

- Palladium-Catalyzed Borylation: Using bis(neopentyl glycolato)diboron as a borylation reagent.

This method highlights the compound's synthetic versatility and scalability for industrial applications .

Wirkmechanismus

The mechanism of action of (6-methyl-1H-indol-2-yl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired carbon-carbon bond . In biological systems, indole derivatives can interact with receptors and enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

Substituent Effects on Indole Scaffolds

- (6-Chloro-1-methyl-1H-indol-2-yl)boronic acid (CAS: 957066-11-4): The chloro substituent at position 6 introduces electron-withdrawing effects, lowering the pKa of the boronic acid compared to the methyl-substituted analog. Applications: Greater reactivity in aqueous media for sensing or catalysis .

- (1-Boc-6-cyanoindole-2-boronic acid) (CAS: 913835-67-3): The cyano group at position 6 and Boc protection at N1 increase steric bulk and polarity. This reduces aqueous solubility but stabilizes the compound against hydrolysis . Applications: Specialized medicinal chemistry intermediates requiring controlled reactivity .

Non-Indole Aromatic Boronic Acids

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid :

- These polycyclic aromatic compounds exhibit strong antiproliferative activity (IC₅₀ = 0.1969–0.2251 µM in triple-negative breast cancer cells) due to planar structures enabling intercalation or protein binding .

- Limitations: Poor solubility in aqueous media (e.g., RPMI culture medium), leading to precipitation .

Physicochemical Properties

| Compound | pKa* | Water Solubility | LogP | Key Applications |

|---|---|---|---|---|

| (6-Methyl-1H-indol-2-yl)boronic acid | ~7.5 | Moderate | 1.8 | Enzyme inhibition, Suzuki coupling |

| 6-Hydroxynaphthalen-2-yl boronic acid | ~8.2 | Low | 2.5 | Antiproliferative therapy |

| Phenanthren-9-yl boronic acid | ~8.5 | Very Low | 3.1 | Anticancer research |

| 1-Boc-6-cyanoindole-2-boronic acid | ~7.0 | Low | 2.2 | Protected synthetic intermediate |

*Estimated based on substituent effects and literature pKa trends .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-methyl-1H-indol-2-yl)boronic acid, and what critical parameters influence yield and purity?

- Methodology :

- Miyaura Borylation : Start with halogenated indole precursors (e.g., 6-methyl-1H-indol-2-yl bromide) and react with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in a polar solvent (THF/DMF) at 80–100°C .

- Protection Strategies : Use pinacol or diethanolamine to stabilize the boronic acid during synthesis, reducing trimerization .

- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

- Critical Parameters :

- Catalyst Loading : ≥5 mol% Pd ensures complete conversion.

- Moisture Control : Anhydrous conditions prevent hydrolysis of intermediates.

- pH Adjustment : Maintain neutral pH during workup to avoid protodeborylation .

Q. What analytical techniques are most effective for characterizing this compound, considering its propensity for trimerization?

- NMR Spectroscopy :

- ¹¹B NMR : Identify the boronic acid moiety (δ ~30 ppm for free B(OH)₂; δ ~18 ppm for boroxines) .

- ¹H/¹³C NMR : Confirm indole substitution patterns (e.g., methyl at C6, boronic acid at C2) .

- Mass Spectrometry (MS) :

- MALDI-MS with Derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix to suppress boroxine formation via in situ esterification .

Advanced Research Questions

Q. How do structural modifications at the indole ring influence the binding kinetics and thermodynamics of this compound with biological targets?

- Kinetic Studies :

- Stopped-Flow Fluorescence : Measure kon/koff rates for diol binding (e.g., fructose, glucose) in physiological buffers (pH 7.4). The methyl group at C6 may sterically hinder binding, reducing kon by 20–40% compared to unsubstituted analogs .

- Thermodynamic Profiling :

- Isothermal Titration Calorimetry (ITC) : Quantify ΔH and ΔS of interactions with proteasomes or lectins. The methyl group enhances hydrophobic interactions, increasing binding affinity (ΔG ~-8 kcal/mol) .

Q. What methodologies enable real-time monitoring of this compound interactions with diol-containing biomolecules in physiological conditions?

- Fluorescence Quenching Assays :

- Use anthracene-based reporters that fluoresce upon boronic acid-diol complexation. Calibrate response times (typically <10 seconds) using microplate readers .

- Surface Plasmon Resonance (SPR) :

- Immobilize the compound on a gold chip and measure binding kinetics with flowing analytes (e.g., heparin, glycoproteins). A 6-methyl substitution may reduce nonspecific binding by 30% .

Q. How can researchers address challenges in detecting low-abundance boronic acid impurities during drug substance synthesis?

- LC-MS/MS with MRM :

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Ionization : Negative ESI mode (m/z transition: 190→147 for underivatized acid). Achieve LOQ ≤1 ppm by optimizing collision energy (15–25 eV) .

Methodological Considerations

-

Contradictions in Data :

- Thermal Stability : Some studies report decomposition at 200°C , while pyrene-1-boronic acid analogs remain stable up to 600°C . This suggests substituent-dependent behavior.

- Binding Affinity : Methyl groups may enhance hydrophobic interactions in proteasome inhibition but reduce sugar-binding efficiency due to steric effects .

-

Key References :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.